molecular formula C10H8ClN B1626461 7-Chloronaphthalen-1-amine CAS No. 50987-58-1

7-Chloronaphthalen-1-amine

Cat. No.: B1626461
CAS No.: 50987-58-1
M. Wt: 177.63 g/mol
InChI Key: WKZOHSFHDCWFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloronaphthalen-1-amine is a chemical compound with the molecular formula C10H8ClN . It is used for research and development purposes .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a chlorine atom and an amine group attached . The exact mass of the molecule is 177.03500 .

Scientific Research Applications

Perovskite Solar Cells

7-Chloronaphthalen-1-amine derivatives are used in the development of hole-transporting materials for perovskite solar cells. A study demonstrated the use of chrysene-based azahelicenes, derived from this compound, in creating semiconductors with beneficial properties for solar cell applications (Tang et al., 2021).

Spectrophotometry and Spectrofluorimetry

This compound is utilized in spectrophotometry and spectrofluorimetry techniques for analyzing pharmaceuticals. A review highlighted its role as a labeling reagent in determining pharmaceutical amines (Elbashir et al., 2011).

Solubility Research

Research on the solubility of solid derivatives of dichlone, including 2-chloro-3-(phenethylamino)naphthalene-1,4-dione, in supercritical carbon dioxide is important for understanding the behavior of this compound derivatives under various conditions (Zacconi et al., 2017).

Environmental Monitoring

Amines derived from this compound have been used in procedures for the extraction-spectrophotometric determination of tris(2-chloroethyl)amine, aiding in environmental monitoring and safety assessments (Rozsypal & Halámek, 2017).

Photochemical Reactions

Studies on the photolysis of aryl chlorides with dienes and aromatic amines have included this compound derivatives to understand their photochemical behaviors (Bunce & Gallacher, 1982).

Electrochemical Synthesis

This compound derivatives are used in the electrochemical synthesis of polymers. A study on poly(1,5-diaminonaphthalene) highlighted its potential in chelating metal ions, with implications for environmental clean-up and filtration technologies (Pham et al., 1998).

Mechanism of Action

The mechanism of action of 7-Chloronaphthalen-1-amine is not currently known as it is primarily used for research purposes .

Future Directions

As 7-Chloronaphthalen-1-amine is primarily used for research purposes, future directions would likely involve further exploration of its properties and potential applications in various fields .

Properties

IUPAC Name

7-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZOHSFHDCWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492916
Record name 7-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50987-58-1
Record name 7-Chloronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloronaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
7-Chloronaphthalen-1-amine
Reactant of Route 3
7-Chloronaphthalen-1-amine
Reactant of Route 4
7-Chloronaphthalen-1-amine
Reactant of Route 5
7-Chloronaphthalen-1-amine
Reactant of Route 6
7-Chloronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.